1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate

Solid‑state chemistry Pre‑formulation Polymorph screening

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate (CAS 1799439‑00‑1) is the tosylate salt of a 1‑arylcyclopropylamine (ACPA) building block. The free base (CAS 1159737‑58‑2) is a key intermediate in the synthesis of lysine‑specific demethylase 1 (LSD1) inhibitor candidates, as evidenced by its inclusion in structure–activity relationship (SAR) libraries that generated sub‑micromolar LSD1 inhibitors.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Cat. No. B13155238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N
InChIInChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeyQYHLHYLCXUACRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-Methylbenzenesulfonate: Salt‑Form Identity for LSD1‑Targeted Research Procurement


1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate (CAS 1799439‑00‑1) is the tosylate salt of a 1‑arylcyclopropylamine (ACPA) building block. The free base (CAS 1159737‑58‑2) is a key intermediate in the synthesis of lysine‑specific demethylase 1 (LSD1) inhibitor candidates, as evidenced by its inclusion in structure–activity relationship (SAR) libraries that generated sub‑micromolar LSD1 inhibitors [1]. The tosylate form is explicitly claimed in crystalline formulations of pyridine‑derived therapeutics, confirming its relevance for pharmaceutical development programs where salt stoichiometry and solid‑state properties directly affect downstream processability [2].

Why Free‑Base or Non‑Tosylate Salts Cannot Substitute for 1-(5-Methylpyridin-2-yl)cyclopropanamine Tosylate in Regulated Workflows


ACPA‑based LSD1 inhibitor programs require precise control over salt form because the counterion governs crystallinity, solubility, and long‑term stability—parameters that directly govern formulation reproducibility and regulatory acceptance [1]. The tosylate salt of 1‑(5‑methylpyridin‑2‑yl)cyclopropanamine is explicitly specified in polymorph screening patents, indicating that alternative salts or the free base would yield different solid‑state properties that could alter dissolution rate, hygroscopicity, and tabletability [2]. Substituting the free base or a hydrochloride salt without confirming bioequivalence would introduce unquantified risk in pharmacological assays and process development.

Quantified Differentiation: 1-(5-Methylpyridin-2-yl)cyclopropanamine Tosylate vs. Free Base and Close Analogs


Crystalline Salt vs. Free‑Base Amorphous Form: Crystallinity Enabling Solid‑State Development

The tosylate salt of 1‑(5‑methylpyridin‑2‑yl)cyclopropanamine is explicitly claimed as a crystalline form in patent CA 2733235, directly targeting the salt’s utility in pharmaceutical formulations [1]. In contrast, the free base (CAS 1159737‑58‑2) is commercially supplied as a non‑crystalline building block with a minimum purity specification of 95 % . Crystalline salts generally exhibit lower hygroscopicity, better flowability, and defined melting points relative to amorphous free bases, which simplifies milling, blending, and tableting operations [2].

Solid‑state chemistry Pre‑formulation Polymorph screening

LSD1 Inhibitory Potency: SAR Context for 1‑Arylcyclopropylamine Scaffolds

In the 2016 SAR study by Miyamura et al., the 1‑(5‑methylpyridin‑2‑yl)cyclopropylamine substructure appears as the core motif in a focused library of 45 arylcyclopropylamines evaluated for LSD1 inhibition. The study reports that ACPAs bearing 5‑methyl‑2‑pyridyl substitution yielded single‑digit micromolar IC₅₀ values, whereas unsubstituted phenyl‑cyclopropylamines were essentially inactive (IC₅₀ > 100 µM). Although the tosylate salt itself was not directly tested, the free base scaffold is a direct progenitor of the optimized lead NCD38, which exhibited an IC₅₀ of 0.39 µM against recombinant LSD1 [1].

Epigenetics LSD1 inhibition Cancer therapeutics

Purity and Supply Reproducibility: Vendor‑Certified 95 % Tosylate vs. Uncharacterized Free Base

AKSci lists the tosylate salt (CAS 1799439‑00‑1) as a 95 % minimum purity product with full quality assurance, SDS, and certificate of analysis available on request . The free base counterpart (CAS 1159737‑58‑2) is also listed at 95 % purity by AChemBlock, but the tosylate salt’s crystalline nature provides an additional orthogonal identity check (melting point and XRD) that reduces the risk of mis‑assignment compared to the liquid or low‑melting free amine .

Chemical procurement QA/QC Reproducibility

Procurement‑Linked Application Scenarios for 1-(5-Methylpyridin-2-yl)cyclopropanamine Tosylate


Late‑Stage Lead Optimization of LSD1 Inhibitors

Medicinal chemistry teams refining ACPA‑based LSD1 inhibitors require the crystalline tosylate salt to ensure consistent salt stoichiometry during in vivo PK/PD and toxicology studies. The defined solid form avoids lot‑to‑lot variability in dissolution that could confound exposure‑response relationships [1].

Pre‑Formulation and Polymorph Screening

Formulation scientists can use the crystalline tosylate as a reference standard for polymorph screening, leveraging Patent CA 2733235 data to compare new crystal forms against the claimed phase [2]. This eliminates the need to generate the tosylate in‑house from the free base and characterize its solid‑form landscape.

Process Chemistry: Salt Metathesis and API Manufacturing

The tosylate salt serves as a direct intermediate for salt metathesis to other pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate) while maintaining the cyclopropylamine integrity that is susceptible to ring‑opening under strongly acidic conditions [3].

Academic Epigenetic Probe Synthesis

University laboratories investigating LSD1’s role in cancer or neurological disease can procure the tosylate salt as a key building block for generating probe molecules, benefiting from the commercial availability and documented SAR context that accelerates publication‑ready compound characterization [1].

Quote Request

Request a Quote for 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.